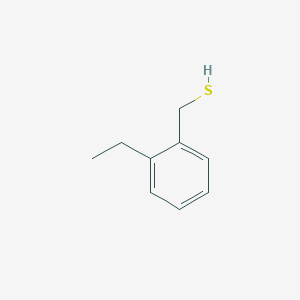

(2-Ethylphenyl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12S |

|---|---|

Molecular Weight |

152.26 g/mol |

IUPAC Name |

(2-ethylphenyl)methanethiol |

InChI |

InChI=1S/C9H12S/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 |

InChI Key |

QTTAKXPPGQAQPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1CS |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Engineering for 2 Ethylphenyl Methanethiol

Direct Synthetic Approaches to Thiol Functionalization

Direct approaches to the synthesis of (2-Ethylphenyl)methanethiol focus on the introduction of the thiol group in a single or a few straightforward steps from readily available precursors. These methods are often favored for their efficiency and atom economy.

Conversion of Halogenated Precursors to Thiol Derivatives

A common and well-established method for the synthesis of thiols is the nucleophilic substitution of a halide with a sulfur-containing nucleophile. In the context of this compound, this typically involves the reaction of 2-ethylbenzyl halide (chloride or bromide) with a source of the sulfhydryl group.

One of the most frequently employed methods is the reaction with thiourea (B124793) to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This two-step, one-pot procedure is advantageous as it avoids the use of foul-smelling and volatile thiols as reactants.

Alternatively, direct conversion can be achieved using alkali metal hydrosulfides, such as sodium hydrosulfide (NaSH) or ammonium hydrosulfide (NH4SH). The reaction is typically carried out in a polar solvent. While this method is more direct, it requires careful handling of the hydrosulfide reagent.

Table 1: Comparison of Thiolation Methods for 2-Ethylbenzyl Chloride

| Reagent | Intermediate | Conditions | Typical Yield (%) |

| Thiourea | Isothiouronium salt | 1. Reflux in ethanol 2. Aqueous NaOH | 70-85 |

| Sodium Hydrosulfide (NaSH) | None | DMF, Room Temperature | 65-80 |

| Ammonium Hydrosulfide (NH4SH) | None | Aqueous solution, 80-100°C | 60-75 |

Reductive Pathways for Thiol Generation

Another direct approach to aryl methanethiols involves the reduction of corresponding sulfur-containing functional groups at the benzylic position. A common precursor for this strategy is the corresponding sulfonyl chloride. 2-Ethylbenzenesulfonyl chloride can be prepared from 2-ethylaniline via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction).

The reduction of the sulfonyl chloride to the thiol can be accomplished using various reducing agents. A powerful reducing agent like lithium aluminum hydride (LiAlH4) can effectively reduce the sulfonyl chloride to the thiol. Alternatively, milder and more selective reducing agents such as triphenylphosphine in combination with a proton source can also be employed. This method is often preferred for its chemoselectivity, as it is compatible with a wider range of other functional groups that might be present in the molecule.

Multi-Step Synthesis Strategies Involving Aromatic Substitution

Multi-step syntheses offer greater flexibility and control over the regiochemistry of the final product, which is particularly important for ortho-substituted compounds like this compound. These strategies typically begin with the functionalization of a simpler aromatic precursor, such as ethylbenzene.

Regioselective Functionalization of Ethylbenzene Derivatives

The key challenge in a multi-step synthesis starting from ethylbenzene is the regioselective introduction of a functional group at the ortho position. The ethyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. While this leads to a mixture of isomers, specific reaction conditions can be optimized to favor the formation of the ortho product.

One common strategy is the ortho-lithiation of a protected ethylbenzene derivative. For example, directing groups such as a tertiary amide or an oxazoline can be introduced, which then direct the lithiation to the ortho position. The resulting ortho-lithiated species can then react with an appropriate electrophile to introduce a handle for further functionalization.

Another approach is Friedel-Crafts acylation of ethylbenzene, which can be controlled to favor ortho-acylation under certain conditions, for instance, by using a bulky Lewis acid catalyst. The resulting ketone can then be further manipulated.

Introduction of Methanethiol (B179389) Moiety via Specific Linkages

Once a functional group has been regioselectively introduced at the ortho position of the ethylbenzene ring, it can be converted into the methanethiol moiety. For instance, if chloromethylation is performed on ethylbenzene, the resulting 2-ethylbenzyl chloride can be converted to the thiol as described in section 2.1.1.

If an aldehyde group is introduced (e.g., via Vilsmeier-Haack reaction on a suitably activated ethylbenzene derivative), it can be reduced to the corresponding alcohol (2-ethylbenzyl alcohol). The alcohol can then be converted to the thiol through various methods, such as activation with a sulfonate ester followed by substitution with a thiolating agent.

Table 2: Potential Multi-Step Synthetic Route from Ethylbenzene

| Step | Reaction | Reagents | Intermediate |

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 2-Ethylacetophenone |

| 2 | Reduction of Ketone | NaBH4 | 1-(2-Ethylphenyl)ethanol |

| 3 | Conversion to Halide | PBr3 | 1-Bromo-2-ethylbenzene |

| 4 | Thiolation | Thiourea, then NaOH | This compound |

Novel Catalytic Systems in the Synthesis of Aryl Methanethiols

Modern organic synthesis has seen the development of powerful catalytic systems for the formation of carbon-sulfur bonds. These methods often offer milder reaction conditions, higher functional group tolerance, and improved selectivity compared to classical methods.

Transition metal-catalyzed cross-coupling reactions are a prominent example. While typically used for the formation of aryl-sulfur bonds directly on the aromatic ring, modifications of these methods can be applied to benzylic systems. For instance, a palladium or nickel-catalyzed coupling of a 2-ethylbenzyl electrophile (e.g., a halide or triflate) with a thiolating agent could be a viable route.

Furthermore, catalytic methods for the direct C-H functionalization of aromatic compounds are an emerging area of research. While challenging for the benzylic position, the development of new catalysts could enable the direct conversion of the methyl group of 2-ethyltoluene to a methanethiol group, although this remains a speculative approach for this specific molecule.

Another area of innovation is the use of copper-catalyzed reactions for the thioetherification of benzyl (B1604629) alcohols. These methods often proceed under mild conditions and can tolerate a variety of functional groups. The resulting thioether could then potentially be cleaved to yield the free thiol.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for the formation of C-S bonds, providing efficient routes to aryl thiols from readily available starting materials such as aryl halides. beilstein-journals.orgnih.gov Palladium, copper, and nickel complexes are the most prominent catalysts for these transformations. nih.govorganic-chemistry.org These reactions typically involve the cross-coupling of an aryl halide or triflate with a thiol or a thiol equivalent.

For the synthesis of this compound, a plausible route would involve the coupling of 2-ethylbenzyl bromide with a sulfur source. The general transformation is shown below:

Starting Material: 2-Ethylbenzyl Halide (e.g., Bromide, Chloride)

Sulfur Source: A suitable thiol precursor, such as thiourea or a protected thiol. google.com

Catalyst System: A transition metal complex, often comprising a metal salt and a specialized ligand.

Palladium-catalyzed reactions, in particular, have been extensively developed. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often employed to facilitate the catalytic cycle. nih.gov Copper-catalyzed "Ullmann-type" couplings are also a viable, more economical alternative, though they may require higher reaction temperatures. beilstein-journals.org

Below is a table summarizing representative catalytic systems used for the synthesis of aryl sulfides, which are structurally related to the target compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ | CyPF-t-Bu | LiHMDS | Toluene | 110 | High |

| Pd₂(dba)₃ | Biphenylphosphine | KOH | 1,4-Dioxane/H₂O | 100 | High |

| CuSO₄·5H₂O | L-Sodium Ascorbate | KOH | Not specified | 120 | Moderate |

| NiCl₂(dppp) | dppp | Not specified | Not specified | Not specified | Good |

This table presents generalized data for aryl thiol and sulfide (B99878) synthesis; specific conditions for this compound would require empirical optimization.

Organocatalytic Methods for Thiol Synthesis

In a move towards more sustainable chemical practices, organocatalysis has emerged as a powerful alternative to metal-based systems. These methods avoid the use of potentially toxic and expensive heavy metals. Photoredox catalysis, using organic dyes as sensitizers, can facilitate the formation of C-S bonds under mild conditions using visible light. nih.govnih.gov

One approach involves the generation of an aryl radical from an arenediazonium salt, which can then react with a sulfur source like a disulfide. scispace.com For instance, a diazonium salt derived from 2-ethylaniline could serve as a precursor. The reaction is initiated by an organic photosensitizer, such as Eosin Y, upon irradiation with visible light. scispace.com This method is noted for its mild reaction conditions and high functional group tolerance. nih.govscispace.com

| Organocatalyst | Sulfur Source | Reaction Conditions | Key Features |

| Eosin Y | Dimethyl disulfide | Visible light (green LED), Room temp. | Mild, avoids explosive intermediates |

| Indole thiolate | Tetramethylthiourea | 405 nm light | Thiol-free, uses inexpensive starting materials |

This table illustrates general organocatalytic approaches for C-S bond formation.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. yale.eduessentialchemicalindustry.orgepa.gov These principles are highly relevant to the synthesis of this compound, encouraging the development of sustainable manufacturing routes.

Solvent-Free and Atom-Economical Processes

Two key principles of green chemistry are the maximization of atom economy and the reduction or elimination of solvents. acs.orgacs.org

Atom Economy: This metric, developed by Barry Trost, evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgwordpress.com Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so.

For a hypothetical synthesis of this compound from 2-ethylbenzyl chloride and sodium hydrosulfide, the atom economy can be calculated as follows:

Reaction: C₉H₁₁Cl + NaSH → C₉H₁₂S + NaCl

| Compound | Formula | Molar Mass ( g/mol ) |

| 2-Ethylbenzyl chloride | C₉H₁₁Cl | 154.64 |

| Sodium hydrosulfide | NaSH | 56.06 |

| Total Reactant Mass | 210.70 | |

| This compound | C₉H₁₂S | 152.26 |

| Sodium chloride (Byproduct) | NaCl | 58.44 |

Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100% (152.26 / 210.70) x 100% = 72.26%

Solvent-Free Processes: Conducting reactions without a solvent (neat) or in alternative media like water or supercritical fluids can significantly reduce waste and environmental impact. nih.govresearchgate.net Solvent-free syntheses of thiols and related compounds have been reported, often utilizing microwave irradiation to accelerate reaction times. researchgate.net Such an approach for this compound would eliminate the need for volatile organic compounds (VOCs), which are often hazardous and difficult to recycle.

Minimization of Byproduct Formation in Thiol Synthesis

Preventing waste generation is the first principle of green chemistry. yale.edu In thiol synthesis, the formation of byproducts is a key concern. The most common byproduct is the corresponding disulfide, formed by the oxidation of the thiol product. nih.govchemrxiv.org Thiols are susceptible to oxidation, especially in the presence of air or certain metal catalysts.

Strategies to minimize byproduct formation include:

Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Use of Reducing Agents: Introducing mild reducing agents during workup to convert any formed disulfide back to the thiol.

Catalyst Selection: Choosing catalysts and reaction conditions that are less prone to promoting oxidative side reactions.

Thiol Precursors: Using protected thiols or thiol surrogates like thiourea, which generate the thiol in situ, can reduce the exposure of the sensitive thiol group to oxidative conditions. google.com

| Byproduct Type | Cause | Mitigation Strategy |

| Disulfide (e.g., Bis(2-ethylphenyl)methyl disulfide) | Oxidation of thiol product | Inert atmosphere, use of antioxidants, in situ generation of thiol |

| Over-alkylation/arylation Products | Reaction of thiol product with starting material | Control of stoichiometry, slow addition of reagents |

| Hydrolysis Products | Reaction with water (if present) | Use of anhydrous solvents and reagents |

Process Optimization and Scale-Up Considerations for Thiol Production

Translating a laboratory-scale synthesis to an industrial process requires careful optimization and consideration of several engineering and safety factors. asianpharmtech.com The goal is to develop a process that is robust, safe, scalable, and economically viable.

Process Optimization: This involves systematically studying the reaction parameters to find the optimal conditions for yield, purity, and efficiency. Key activities include:

Identification of Critical Process Parameters (CPPs): These are parameters that have a significant impact on the final product quality, such as temperature, pressure, reaction time, and reagent stoichiometry. asianpharmtech.com

Design of Experiments (DoE): A statistical tool used to efficiently study the effects of multiple variables simultaneously, allowing for the rapid identification of optimal conditions.

Impurity Profiling: Identifying and quantifying all impurities and byproducts to understand their formation and develop strategies for their removal or prevention.

Scale-Up Considerations: Increasing the production volume presents challenges that are not always apparent at the laboratory scale.

Heat Transfer: Reactions that are easily controlled in small flasks can become highly exothermic and difficult to manage in large reactors. Proper reactor design and cooling systems are critical.

Mass Transfer: Efficient mixing becomes more challenging on a larger scale, which can affect reaction rates and selectivity.

Safety: A thorough hazard analysis is required to identify potential risks, such as runaway reactions, toxic gas release (thiols are known for their strong, unpleasant odors), and handling of flammable solvents.

Downstream Processing: Isolation and purification of the final product (e.g., distillation, crystallization) must be scalable and efficient.

| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Challenge |

| Temperature Control | Heating mantle/ice bath | Efficient heat exchange, risk of thermal runaway |

| Reagent Addition | Syringe/dropping funnel | Pumping rates, localized concentration effects |

| Mixing | Magnetic stir bar | Impeller design, ensuring homogeneity in large volumes |

| Workup | Separatory funnel | Large-scale extraction, phase separation, waste disposal |

| Safety | Fume hood | Process containment, pressure relief systems, scrubber for odorous off-gases |

Chemical Reactivity and Mechanistic Investigations of 2 Ethylphenyl Methanethiol

Oxidative Transformations of the Thiol Moiety

The sulfur atom in (2-Ethylphenyl)methanethiol exists in the -2 oxidation state and is readily oxidized. libretexts.orgebsco.com Depending on the strength of the oxidizing agent and the reaction conditions, a range of sulfur-containing functional groups can be formed, from disulfides to sulfonic acids.

Mild oxidation of this compound leads to the formation of its corresponding disulfide, bis(2-ethylbenzyl) disulfide. This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond, where the sulfur is formally in the -1 oxidation state. libretexts.orgebsco.com This transformation can be achieved using a variety of mild oxidants, such as iodine (I₂) or hydrogen peroxide (H₂O₂), or simply by exposure to air, often catalyzed by metal ions. nih.govgoogle.com

2 (2-EtC₆H₄CH₂SH) + [O] → (2-EtC₆H₄CH₂S-SCH₂C₆H₄Et-2) + H₂O

In the presence of elemental sulfur (S₈), thiols can react to form polysulfides, which are compounds containing a chain of sulfur atoms (RSₙR, where n > 2). ebsco.comcjps.org The reaction is initiated by the nucleophilic attack of the thiolate anion on the S₈ ring, leading to ring-opening and the formation of a linear polysulfide anion (RS₉⁻). nih.gov This species can then react further to generate various dimethyl polysulfides and other polysulfide ions. nih.govrsc.orgnih.gov

More vigorous oxidation of this compound results in the formation of sulfur oxyacids, where the sulfur atom achieves progressively higher oxidation states. libretexts.orgebsco.com The oxidation pathway typically proceeds through several stable intermediates.

Sulfenic Acid: The initial two-electron oxidation product is the corresponding sulfenic acid, (2-Ethylphenyl)methanesulfenic acid (R-SOH). ebsco.comnih.gov These are often unstable and can react further.

Sulfinic Acid: Further oxidation yields the more stable sulfinic acid, (2-Ethylphenyl)methanesulfinic acid (R-SO₂H), where sulfur is in the +4 oxidation state. ebsco.comgoogle.com This step can be achieved using controlled oxidation conditions to prevent over-oxidation. google.com

Sulfonic Acid: The final and most stable oxidation product is the sulfonic acid, (2-Ethylphenyl)methanesulfonic acid (R-SO₃H), with sulfur in the +6 oxidation state. ebsco.comresearchgate.netresearchgate.net Strong oxidizing agents like nitric acid or potassium permanganate (B83412) are typically required for this transformation. google.comgoogle.com

Table 3: Oxidation States of Sulfur in this compound Derivatives

| Compound Name | Chemical Formula | Sulfur Oxidation State | Typical Oxidizing Agent |

|---|---|---|---|

| This compound | C₉H₁₂S | -2 | N/A (Starting Material) |

| Bis(2-ethylbenzyl) disulfide | C₁₈H₂₂S₂ | -1 | I₂, O₂, mild H₂O₂ |

| (2-Ethylphenyl)methanesulfenic acid | C₉H₁₂SO | 0 | Controlled H₂O₂ |

| (2-Ethylphenyl)methanesulfinic acid | C₉H₁₂SO₂ | +4 | m-CPBA, Peroxyacids google.com |

| (2-Ethylphenyl)methanesulfonic acid | C₉H₁₂SO₃ | +6 | KMnO₄, HNO₃ google.com |

Electrophilic Aromatic Substitution Reactions of the Ethylphenyl Ring

The reactivity of the aromatic ring in this compound towards electrophiles is governed by the electronic and steric properties of the two substituents: the ethyl group (-CH₂CH₃) and the sulfanylmethyl group (-CH₂SH). The interplay between these groups dictates the rate of reaction and the regiochemical outcome of the substitution.

In electrophilic aromatic substitution (EAS), the directing effect of substituents is paramount in determining the position of the incoming electrophile. The ethyl group and the sulfanylmethyl group exert distinct electronic influences on the phenyl ring.

Ethyl Group (-CH₂CH₃): The ethyl group is classified as a weakly activating, ortho-, para-directing group. wikipedia.orgstudymind.co.uk Its activating nature stems from the electron-donating inductive effect (+I), where the sp³-hybridized alkyl carbon donates electron density to the sp²-hybridized carbons of the aromatic ring. vedantu.com This donation enriches the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene (B151609). libretexts.orgminia.edu.eg The increased electron density is most pronounced at the positions ortho and para to the ethyl group, which stabilizes the corresponding cationic intermediates (arenium ions) formed during the reaction. organicchemistrytutor.com

Sulfanylmethyl Group (-CH₂SH): The sulfanylmethyl group's effect is more nuanced. Unlike a thiol group (-SH) attached directly to the ring, the methylene (B1212753) (-CH₂-) spacer prevents the sulfur atom's lone pairs from donating electron density directly into the aromatic π-system via resonance (+M effect). Consequently, the primary electronic influence of the -CH₂SH group is a weak electron-withdrawing inductive effect (-I) due to the moderate electronegativity of the sulfur atom. This effect slightly deactivates the ring by pulling electron density away from it. vedantu.com Groups that are weakly deactivating through induction typically act as meta-directors. organicchemistrytutor.com

Combined Directing Effects:

When both an activating, ortho-, para-director and a deactivating, meta-director are present on a benzene ring, the activating group generally controls the regioselectivity. purechemistry.org In the case of this compound, the activating ethyl group dictates the positions of substitution. The positions ortho and para to the ethyl group are C6 and C4, respectively.

The potential sites for electrophilic attack are:

Position 3: ortho to the -CH₂SH group and meta to the -CH₂CH₃ group.

Position 4: meta to the -CH₂SH group and para to the -CH₂CH₃ group.

Position 5: para to the -CH₂SH group and meta to the -CH₂CH₃ group.

Position 6: ortho to both the -CH₂SH group and the -CH₂CH₃ group.

Considering the dominant activating effect of the ethyl group, positions 4 (para) and 6 (ortho) are the most electronically favored. However, position 6 is subject to significant steric hindrance due to its location between the two existing substituents. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position , which is para to the activating ethyl group and experiences the least steric hindrance.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution of this compound

| Substituent Group | Electronic Effect | Classification | Directing Influence | Predicted Major Product Position |

| Ethyl (-CH₂CH₃) | +I (Inductive Donation) | Activating | ortho, para | C4 (para) and C6 (ortho) |

| Sulfanylmethyl (-CH₂SH) | -I (Inductive Withdrawal) | Weakly Deactivating | meta | C3 and C5 |

| Combined Effect | Governed by the activating ethyl group with steric considerations. | Activated Ring | Predominantly para to the ethyl group. | C4 |

Derivatization and Functionalization Strategies for this compound

The sulfhydryl (-SH) group is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Thioethers (or sulfides) are readily synthesized from thiols via S-alkylation. This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2). This compound can be deprotonated by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding thiolate anion. This potent nucleophile then attacks an alkyl halide or other electrophile to displace a leaving group and form the C-S bond of the thioether. arkat-usa.orgwikipedia.org

The general reaction is as follows: 2-Et-C₆H₄CH₂SH + Base → 2-Et-C₆H₄CH₂S⁻ 2-Et-C₆H₄CH₂S⁻ + R-X → 2-Et-C₆H₄CH₂SR + X⁻ (where R is an alkyl or other organic group and X is a leaving group, such as Br, I, or OTs).

This method is highly efficient for producing a wide range of symmetrical and unsymmetrical thioethers. nih.govresearchgate.netorganic-chemistry.org

Table 2: Illustrative Examples for the Synthesis of Thioethers from this compound

| Alkylating Agent (R-X) | Product Name | Reaction Conditions (Illustrative) | Hypothetical Yield (%) |

| Iodomethane (CH₃I) | (2-Ethylbenzyl)(methyl)sulfane | NaOH, Ethanol, 25°C, 4h | 95 |

| Benzyl (B1604629) Bromide (BnBr) | Benzyl((2-ethylbenzyl)sulfane) | NaH, THF, 0-25°C, 6h | 92 |

| 2-Bromopropane ((CH₃)₂CHBr) | (2-Ethylbenzyl)(isopropyl)sulfane | K₂CO₃, DMF, 60°C, 12h | 85 |

| Propargyl Bromide (HC≡CCH₂Br) | (2-Ethylbenzyl)(prop-2-yn-1-yl)sulfane | NaOH, H₂O/THF, 25°C, 5h | 90 |

Thiols readily react with aldehydes and ketones to form thioacetals and thioketals, respectively. These reactions are typically catalyzed by a Lewis or Brønsted acid. organic-chemistry.orgmdpi.com Two equivalents of this compound react with one equivalent of a carbonyl compound. The reaction proceeds via the initial formation of a hemithioacetal, which then reacts with a second molecule of the thiol to yield the stable thioacetal.

Thioacetals are valuable as protecting groups for carbonyls due to their stability under both acidic and basic conditions. nih.gov

The general reaction is: R(CO)R' + 2 (2-Et-C₆H₄CH₂SH) --[Acid Catalyst]--> R(C(SCH₂C₆H₄-2-Et)₂)R' + H₂O (where R and R' can be H, alkyl, or aryl groups).

Table 3: Illustrative Examples for the Synthesis of Thioacetals from this compound

| Carbonyl Compound | Product Name | Catalyst (Illustrative) | Hypothetical Yield (%) |

| Formaldehyde | Bis((2-ethylbenzyl)thio)methane | HCl | 93 |

| Benzaldehyde | 2-Phenyl-1,3-bis((2-ethylbenzyl)thio)propane | BF₃·OEt₂ | 90 |

| Acetone | 2,2-Bis((2-ethylbenzyl)thio)propane | ZnCl₂ | 88 |

| Cyclohexanone | 1,1-Bis((2-ethylbenzyl)thio)cyclohexane | p-Toluenesulfonic acid | 91 |

The sulfur atom in the thiol group possesses lone pairs of electrons and can act as a soft Lewis base, making it an effective donor for coordination to metal ions. Upon deprotonation to the thiolate, its coordinating ability is further enhanced. Thiolates are known to form stable complexes with a variety of transition metals, particularly soft metal ions. nih.gov

This compound can function as a monodentate ligand, coordinating to a metal center through its sulfur atom. Such ligands are of interest in coordination chemistry and catalysis. The soft nature of the sulfur donor makes it particularly suitable for binding to late transition metals and heavy metals.

Potential metal ions that could be complexed by this compound include:

Palladium(II)

Platinum(II)

Gold(I)

Mercury(II)

Copper(I)

Silver(I)

Zinc(II)

The resulting metal complexes could find applications in areas such as homogeneous catalysis, materials science, and bioinorganic chemistry. The ethylphenyl fragment provides steric bulk and lipophilicity, which can be used to tune the solubility, stability, and catalytic activity of the metal complexes.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethylphenyl Methanethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (2-Ethylphenyl)methanethiol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the molecular structure of this compound. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the assignment of each atom in the molecule. hyphadiscovery.combbhegdecollege.comethernet.edu.et

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group's methyl and methylene (B1212753) protons, the aromatic protons, the benzylic methylene protons, and the thiol proton. The aromatic region would display a complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The integration of these signals corresponds to the number of protons in each unique environment.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. oregonstate.educompoundchem.com For this compound, this would include signals for the two carbons of the ethyl group, the six aromatic carbons (four protonated and two quaternary), and the benzylic methylene carbon.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet (t) | 3H | -CH₂CH₃ |

| ~1.80 | Triplet (t) | 1H | -SH |

| ~2.70 | Quartet (q) | 2H | -CH₂ CH₃ |

| ~3.75 | Doublet (d) | 2H | Ar-CH₂ -SH |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~15.5 | -CH₂CH₃ |

| ~25.0 | Ar-CH₂ -SH |

| ~26.0 | -CH₂ CH₃ |

| ~126.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~138.0 | Aromatic Quaternary C |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously confirming the atomic connectivity. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, confirming the ethyl fragment. It would also show correlations among the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each protonated carbon by linking the proton shifts to the carbon shifts. For instance, the signal at ~2.70 ppm in the ¹H spectrum would correlate with the carbon signal at ~26.0 ppm in the ¹³C spectrum, assigning them to the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. nih.govlibretexts.org This technique is essential for connecting the individual spin systems identified by COSY. Key HMBC correlations would link the benzylic methylene protons (~3.75 ppm) to the aromatic quaternary carbons (~138.0 and ~142.0 ppm) and the ethyl group's methylene protons (~2.70 ppm) to the aromatic ring, confirming the substitution pattern.

Table 3: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (δ, ppm) | Correlating Atoms (δ, ppm) | Information Gained |

|---|---|---|---|

| COSY | ~1.25 (-CH₃) | ~2.70 (-CH₂) | Confirms ethyl group connectivity |

| Aromatic Protons | Other Aromatic Protons | Confirms aromatic spin system | |

| HSQC | ~3.75 (Ar-CH₂) | ~25.0 (Ar-CH₂) | Assigns benzylic carbon |

| ~2.70 (-CH₂) | ~26.0 (-CH₂) | Assigns ethyl methylene carbon | |

| HMBC | ~3.75 (Ar-CH₂) | ~138.0 (Aromatic C), ~129.0 (Aromatic CH) | Connects methanethiol (B179389) group to the ring |

Quantitative NMR Applications in Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a structurally similar reference standard. koreascience.krnih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

The most common approach is the internal standard method, where a known mass of a high-purity standard is added to a precisely weighed sample of the analyte. koreascience.kr The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

The formula for calculating purity is: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral area

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Table 4: Example of Purity Assessment for this compound using qNMR

| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |

|---|---|---|

| Mass (m) | 20.5 mg | 10.2 mg |

| Molecular Weight (MW) | 152.26 g/mol | 98.06 g/mol |

| Signal Used | Benzylic -CH₂- | Olefinic -CH= |

| Number of Protons (N) | 2 | 2 |

| Integral (I) | 5.40 | 2.50 |

| Standard Purity (P_std) | Unknown (to be determined) | 99.8% |

| Calculated Purity (P_analyte) | 98.5% | N/A |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a critical technique that provides the exact mass of a molecule, which can be used to determine its elemental composition with high confidence. When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation. nih.gov

Electrospray Ionization (ESI) and Other Ionization Methods

The choice of ionization method is crucial for the successful mass spectrometric analysis of this compound. uky.edu

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile compounds. nthu.edu.twacdlabs.com For this compound, ESI in positive ion mode would likely generate the protonated molecule, [M+H]⁺. This allows for the precise mass measurement of the intact molecule, from which the elemental formula (C₉H₁₂S) can be confirmed.

Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds than ESI. acdlabs.compharmafocuseurope.com It would also likely produce the [M+H]⁺ ion for this compound.

Electron Ionization (EI): A hard ionization technique that involves bombarding the molecule with high-energy electrons. emory.edu This method typically produces a molecular ion (M⁺•) and extensive fragmentation. While the fragmentation pattern is useful for structural analysis, the molecular ion may be weak or absent, making it less ideal for accurate mass determination of the parent molecule. pharmafocuseurope.com

Table 5: Comparison of Ionization Methods for this compound Analysis

| Ionization Method | Typical Ion Formed | Molecular Ion Intensity | Fragmentation | Primary Application |

|---|---|---|---|---|

| ESI | [M+H]⁺ | Strong | Minimal | Accurate Mass Determination (HRMS) |

| APCI | [M+H]⁺ | Strong | Minimal to Moderate | LC-MS of moderately polar compounds |

| EI | M⁺• | Weak to Moderate | Extensive | GC-MS, Structural Elucidation via Fragmentation |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion from ESI) which is then subjected to collision-induced dissociation (CID) to generate a series of product ions (fragments). nih.govnih.gov The analysis of these fragments provides detailed structural information. scilit.com

For the [M+H]⁺ ion of this compound (m/z 153.08), the most probable fragmentation pathway involves the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage). This would result in the formation of a stable tropylium-like ion or a related benzyl (B1604629) cation.

Key fragmentation pathways would include:

Benzylic Cleavage: Loss of the methanethiol group to form an ethylbenzyl cation.

Loss of H₂S: A common fragmentation for thiols, leading to a stable hydrocarbon fragment.

The fragmentation pattern helps to confirm the arrangement of the ethyl and methanethiol groups on the phenyl ring. nih.govnih.govmiamioh.edu

Table 6: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |

|---|---|---|---|

| 153.08 | 119.09 | H₂S | [C₉H₁₁]⁺ |

| 153.08 | 105.07 | CH₄S | [C₈H₉]⁺ |

Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, Raman)

For this compound, the vibrational spectrum can be interpreted by considering the characteristic frequencies of its constituent parts: the ortho-disubstituted benzene ring, the ethyl group, and the methanethiol (CH₂SH) moiety.

Key Vibrational Modes for this compound:

S-H Stretch: The stretching vibration of the sulfhydryl group (νS-H) is a key diagnostic peak for thiols. In FT-IR spectra, this absorption is typically weak and appears in the range of 2550-2600 cm⁻¹ nih.govaip.org. Its weakness is attributed to the small change in dipole moment during the vibration. In Raman spectroscopy, this band can also be observed.

C-S Stretch: The carbon-sulfur stretching vibration (νC-S) is another important indicator of the thiol group. This mode typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹ nih.govacs.org. Its exact position can be influenced by the conformation of the molecule and its interaction with neighboring groups.

C-S-H Bend: The C-S-H bending mode (βCSH) is generally observed in the range of 850-900 cm⁻¹ in Raman spectra nih.gov.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring (νC-H) are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the ethyl and methanethiol substituents occur in the 2850-3000 cm⁻¹ region aip.org.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bends: Out-of-plane (γC-H) and in-plane (βC-H) bending vibrations of the aromatic C-H bonds provide information about the substitution pattern. For an ortho-disubstituted ring, a strong band is typically observed in the 740-785 cm⁻¹ range due to the out-of-plane bending of adjacent hydrogens.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental measurements to provide a more detailed assignment of the observed vibrational modes researchgate.net. By comparing the experimental FT-IR and Raman spectra of this compound with theoretical calculations and data from similar molecules like benzyl mercaptan, a comprehensive understanding of its structural and bonding properties can be achieved researchgate.netnih.govmdpi.com.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| ν(S-H) | Thiol | 2550 - 2600 | Weak | Weak to Medium |

| ν(C-H) aromatic | Benzene Ring | 3000 - 3100 | Medium | Strong |

| ν(C-H) aliphatic | Ethyl, Methylene | 2850 - 2980 | Strong | Strong |

| ν(C=C) | Benzene Ring | 1450 - 1600 | Medium to Strong | Medium to Strong |

| δ(CH₂) / δ(CH₃) | Ethyl, Methylene | 1370 - 1470 | Medium | Medium |

| β(C-S-H) | Thiol | 850 - 900 | Weak | Medium |

| γ(C-H) aromatic | Benzene Ring | 740 - 785 | Strong | Weak |

| ν(C-S) | Thiol | 600 - 800 | Medium | Medium to Strong |

Chromatographic Methods for Separation and Quantification in Complex Matrices

The analysis of this compound in complex samples presents significant challenges due to its volatility, reactivity (particularly its susceptibility to oxidation), and often low concentration mdpi.commdpi.com. Chromatographic techniques, especially when coupled with mass spectrometry, are the methods of choice for its separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted molecules are ionized (commonly by electron impact, EI) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that allows for definitive identification and quantification google.comnih.gov.

However, the direct analysis of thiols by GC-MS can be problematic due to their poor chromatographic behavior and tendency to adsorb onto active sites in the GC system nih.gov. To overcome these issues, derivatization is frequently employed. The reactive sulfhydryl group is converted into a more stable, less polar functional group, improving chromatographic peak shape and detection sensitivity. A common derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the thiol to form a stable thioether derivative nih.govmdpi.comnih.gov. These derivatives are highly responsive to electron capture negative ionization (ECNI) mass spectrometry, enabling ultra-trace detection limits mdpi.com.

For less volatile thiols or to avoid the high temperatures of a GC inlet which can cause degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative nih.gov. This compound itself is quite volatile, but derivatization can be used to create less volatile products suitable for LC analysis. The primary challenge for analyzing thiols by LC-MS is their poor ionization efficiency in common sources like electrospray ionization (ESI).

Therefore, derivatization is a critical step in LC-MS analysis of thiols. The goal is to attach a moiety to the thiol that not only improves stability and chromatographic retention but also enhances ionization efficiency. Several derivatization reagents have been developed for this purpose:

4,4'-dithiodipyridine (DTDP): Reacts rapidly with thiols at ambient pH to form stable mixed disulfides. These derivatives show excellent response in ESI-MS/MS, allowing for sensitive and reproducible quantification acs.orgresearchgate.netunipd.it.

2-Iodoacetanilide (2-IAN): This reagent and its isotopically labeled analogues react efficiently with thiols under basic conditions. The resulting derivatives are stable, resolve well on reverse-phase LC columns, and are highly sensitive for ESI-MS detection nih.gov.

Maleimide Compounds: These reagents react with thiols via a Michael addition reaction. This strategy has been used for the in-situ derivatization of thiols, allowing for their stabilization and subsequent analysis by LC-MS/MS researchgate.net.

The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) provides high selectivity and sensitivity, enabling the quantification of derivatized thiols at very low concentrations even in complex matrices nih.govacs.org.

Effective sample preparation is paramount for the accurate analysis of reactive and trace-level thiols. The primary goals are to extract the analyte from the matrix, concentrate it, and, most importantly, prevent its degradation or loss through oxidation or adsorption mdpi.com.

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used solvent-free technique for extracting volatile compounds like this compound from liquid or solid samples youtube.com. A fiber coated with a sorbent material is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis nih.govnih.govwiley.com. The method can be combined with in-fiber derivatization to improve the stability and detection of thiols researchgate.netacs.org.

Selective Extraction with Metal Ions: This approach leverages the high affinity of the sulfhydryl group for certain metal ions. For instance, passing a sample through a solid-phase extraction (SPE) cartridge containing silver ions (Ag⁺) can selectively retain thiols acs.org. After washing away matrix interferences, the captured thiols can be eluted and analyzed. Historically, organomercurial compounds were also used for this purpose due to the strong affinity of mercury for sulfur mdpi.comdss.go.th.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS methodology has been adapted for the extraction of thiols from complex solid matrices, such as fermented grains. The method typically involves an extraction/partitioning step with a salt mixture and a dispersive solid-phase extraction (d-SPE) cleanup step nih.gov. This approach is effective for efficiently extracting thiols while removing a significant portion of matrix interferences prior to LC-MS/MS analysis.

Table 2: Comparison of Analytical Techniques for this compound

| Technique | Principle | Advantages | Disadvantages | Common Sample Prep |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection. | High resolution, excellent for volatile compounds, established libraries. | Requires derivatization for reactive thiols, potential for thermal degradation. | HS-SPME, Derivatization (e.g., with PFBBr). |

| LC-MS/MS | Separation in liquid phase followed by selective mass detection. | Suitable for a wider range of polarities, avoids high-temperature degradation. | Requires derivatization for sensitive detection of thiols, potential matrix effects. | SPE, QuEChERS, Derivatization (e.g., with DTDP, 2-IAN). |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.

While obtaining a single crystal of this compound itself may be challenging due to its low melting point and volatility, its derivatives can be synthesized to facilitate crystallization and structural analysis. By reacting the sulfhydryl group or other parts of the molecule, derivatives with higher melting points and stronger intermolecular interactions can be formed, making them more amenable to forming high-quality single crystals suitable for X-ray diffraction researchgate.netresearchgate.netresearchgate.net.

A crystallographic study of a this compound derivative would reveal:

Molecular Conformation: The exact spatial orientation of the ethyl group and the methanethiol group relative to the phenyl ring.

Bond Parameters: Precise measurements of C-S, S-H (if present), C-C, and C-H bond lengths and angles.

Intermolecular Interactions: The nature of the forces that govern the packing of molecules in the crystal lattice. For aromatic thiols, non-covalent interactions such as S–H/π interactions, where the thiol hydrogen interacts with the electron cloud of an adjacent aromatic ring, can be particularly important in dictating the crystal structure nih.govacs.org. Van der Waals forces and potential C-H/π interactions would also be elucidated.

Analysis of crystallographic databases, such as the Cambridge Structural Database (CSD), can provide insights into the typical conformations and packing motifs of related aromatic thiol structures, aiding in the design of derivatives for crystallographic studies and in understanding the structural behavior of this compound acs.org. The structural information obtained is invaluable for validating computational models and interpreting data from other analytical techniques.

Theoretical and Computational Studies of 2 Ethylphenyl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Ethylphenyl)methanethiol, such as its geometry, stability, and electronic makeup. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org DFT calculations can determine the optimized geometry, electronic energy, and vibrational frequencies of this compound. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) or cc-pVQZ, are commonly employed for organosulfur compounds. researchgate.netacs.orgnih.gov For instance, studies on similar aromatic thiols have successfully used DFT to analyze their structural parameters and reactivity descriptors. nih.govmdpi.comresearchgate.net

DFT calculations can also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Ground State Properties of Aromatic Thiols using DFT This table presents representative data for aromatic thiols, analogous to what would be expected for this compound.

| Property | Method/Basis Set | Calculated Value |

|---|---|---|

| Optimized S-H Bond Length (Å) | B3LYP/6-311G(d,p) | 1.345 |

| Optimized C-S Bond Length (Å) | B3LYP/6-311G(d,p) | 1.778 |

| HOMO Energy (eV) | M06-2X/6-31+G(d,p) | -6.25 |

| LUMO Energy (eV) | M06-2X/6-31+G(d,p) | -0.89 |

| HOMO-LUMO Gap (eV) | M06-2X/6-31+G(d,p) | 5.36 |

For more accurate energy and property predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. nih.govnih.gov These methods are computationally more demanding than DFT but provide higher accuracy, especially for thermochemical data like enthalpies of formation. nih.govacs.orgnist.govacs.org For example, high-level ab initio calculations, such as the CBS-QB3 composite method, have been used to determine precise S-H bond dissociation enthalpies and gas-phase acidities for a variety of small sulfur-containing molecules. nih.govacs.org Such calculations are crucial for understanding the reactivity of the thiol group in this compound. These methods serve as a benchmark for less computationally expensive methods and are invaluable for obtaining highly reliable data on molecular properties. nih.govbohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The presence of the flexible ethyl and methanethiol (B179389) side chains in this compound gives rise to multiple possible conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and studying the dynamic behavior of such molecules. researchgate.netresearchgate.netnih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them. nih.govnih.govresearcher.life

MD simulations can also elucidate the nature of intermolecular interactions. For thiols, a particularly interesting non-covalent interaction is the S–H/π interaction between the thiol group and an aromatic ring. nih.gov For this compound, both intramolecular and intermolecular S–H/π interactions could play a role in determining its conformational preferences and its interactions with other aromatic molecules. Atomistic MD simulations can provide a detailed picture of these interactions, which are important in various chemical and biological contexts. researchgate.netresearchgate.netnih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. researchgate.netnih.gov

Table 2: Representative Calculated Energies for a Thiol-Michael Addition Reaction This table provides hypothetical data for a reaction involving an aromatic thiol, illustrating the type of information obtained from computational modeling.

| Parameter | Method | Calculated Value (kcal/mol) |

|---|---|---|

| Activation Energy (ΔG‡) | B3LYP/6-311+G(d,p) | 15.8 |

| Reaction Energy (ΔGr) | B3LYP/6-311+G(d,p) | -22.5 |

Reactions are often significantly influenced by the solvent in which they are performed. Computational models can account for solvent effects, either implicitly using continuum solvation models (like the Polarizable Continuum Model, PCM) or explicitly by including individual solvent molecules in the calculation. researchgate.netacs.org Studies have shown that the choice of solvent can influence whether a thiol-maleimide reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.orgresearchgate.net Similarly, the polarity of the solvent can impact the rates of propagation and chain transfer steps in thiol-ene reactions. researchgate.netacs.org By modeling reactions in different solvents, it is possible to predict how the reaction pathway and kinetics for this compound might change under different experimental conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

In the study of novel or less-characterized molecules such as this compound, computational chemistry serves as a powerful tool for predicting spectroscopic parameters. These theoretical predictions are crucial for interpreting experimental spectra, confirming molecular structure, and understanding the molecule's electronic and vibrational properties. The primary methods employed for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. researchgate.netmit.edu

The process begins with the in silico construction of the this compound molecule. Its geometry is then optimized to find the lowest energy conformation. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), various spectroscopic parameters can be calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: One of the most valuable spectroscopic techniques for structural elucidation is NMR spectroscopy. nih.govresearchgate.net Computational methods can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose. nih.gov The calculation yields theoretical isotropic shielding values, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.

Validation of these predictions involves comparing the calculated chemical shifts with those obtained from an experimental NMR spectrum of this compound. A strong correlation and low mean absolute error between the theoretical and experimental values provide high confidence in the assigned structure. github.io Discrepancies can point to conformational effects in solution that may not have been fully captured by the gas-phase computational model. escholarship.org

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netmit.edursc.org After geometry optimization, a frequency calculation is performed. This not only yields the vibrational modes and their frequencies but also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). mit.edursc.org

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor specific to the level of theory used. Key vibrational modes for this compound would include the S-H stretch, C-S stretch, aromatic C-H stretches, and various bending and rocking modes of the ethyl and methylene (B1212753) groups. Comparing the scaled theoretical spectrum with an experimental FT-IR or FT-Raman spectrum allows for the confident assignment of each observed band to a specific molecular vibration. researchgate.net

Below is an interactive table presenting hypothetical, yet representative, data for predicted vs. experimental spectroscopic parameters for this compound, illustrating the validation process.

| Parameter Type | Nucleus/Bond | Predicted Value | Experimental Value | Deviation |

| ¹H NMR Chemical Shift | -SH | 1.5 ppm | 1.6 ppm | -0.1 ppm |

| ¹³C NMR Chemical Shift | Ar-C-S | 138.0 ppm | 137.5 ppm | +0.5 ppm |

| IR Vibrational Frequency | S-H Stretch | 2580 cm⁻¹ (scaled) | 2575 cm⁻¹ | +5 cm⁻¹ |

| IR Vibrational Frequency | C-S Stretch | 710 cm⁻¹ (scaled) | 708 cm⁻¹ | +2 cm⁻¹ |

| Raman Vibrational Frequency | Aromatic Ring | 1605 cm⁻¹ (scaled) | 1600 cm⁻¹ | +5 cm⁻¹ |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Quantitative Structure–Activity Relationship (QSAR) Studies (non-biological activity focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific activity or property. wikipedia.org While often used in drug discovery to predict biological activity, the QSAR framework, sometimes referred to as Quantitative Structure-Property Relationship (QSPR), is equally applicable to predicting non-biological endpoints, such as physicochemical properties. wikipedia.orgnih.gov For a compound like this compound, a QSAR study would involve creating a dataset of structurally similar aromatic thiols and correlating their calculated molecular descriptors with an experimentally measured physical property.

The development of a non-biological QSAR model for this compound and its analogues would proceed through several key steps:

Dataset Selection: A series of structurally related aromatic thiols would be selected. This set would include this compound and variations with different alkyl substituents, substitution patterns, or related functional groups.

Property Measurement: A specific, non-biological property would be measured for all compounds in the dataset. Examples of such properties could include chromatographic retention time, boiling point, vapor pressure, or the rate of a specific chemical reaction (e.g., oxidation). inlibrary.uz

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of sulfur atoms, etc.

Topological: Describing molecular branching and connectivity.

Geometrical: Related to the 3D structure, such as molecular surface area.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, electrostatic potentials, etc., typically calculated using methods like DFT. researchgate.net

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the calculated descriptors to the measured property. inlibrary.uz The predictive power of the resulting model is then rigorously tested using internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

A hypothetical QSAR study might aim to predict the retention time of substituted benzenemethanethiols in reverse-phase chromatography. The resulting model could take a general form like:

Retention Time = c₀ + c₁(logP) + c₂(Dipole Moment) + c₃(Surface Area)

Where the coefficients (c₁, c₂, c₃) are determined by the regression analysis. Such a model could then be used to predict the retention time of other, unsynthesized aromatic thiols, aiding in the design of analytical methods.

The table below provides an interactive example of the types of molecular descriptors that would be calculated for a QSAR study involving this compound and related compounds.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Polar Surface Area (Ų) |

| Benzenemethanethiol | 124.21 | 2.28 | 1.35 | 38.8 |

| (2-Methylphenyl)methanethiol | 138.24 | 2.69 | 1.41 | 38.8 |

| (4-Methylphenyl)methanethiol | 138.24 | 2.69 | 1.29 | 38.8 |

| This compound | 152.27 | 3.10 | 1.43 | 38.8 |

| (4-Ethylphenyl)methanethiol | 152.27 | 3.10 | 1.28 | 38.8 |

Note: The descriptor values in this table are illustrative, calculated from predictive models, and intended to represent the type of data used in a QSAR study.

Applications of 2 Ethylphenyl Methanethiol in Chemical Synthesis and Materials Science

Role as a Synthetic Precursor in Fine Chemical Synthesis

The presence of a nucleophilic thiol group and an aromatic ring that can be further functionalized makes (2-Ethylphenyl)methanethiol a promising candidate as a precursor in the synthesis of fine chemicals.

Building Block for Heterocyclic Compounds

Thiols are fundamental precursors in the synthesis of a wide array of sulfur-containing heterocyclic compounds. The reactivity of the thiol group in this compound allows for its participation in various cyclization reactions. For instance, it can react with compounds containing suitable functional groups, such as dihalides, carbonyls, or unsaturated bonds, to form rings.

One general approach involves the reaction of a thiol with a molecule containing two electrophilic centers. For example, the reaction of a thiol with an α,β-unsaturated ketone can lead to the formation of a tetrahydrothiopyranone ring system through a Michael addition followed by an intramolecular condensation. While specific examples utilizing this compound are not readily found, the principle is well-established with other thiols.

Another potential route to heterocyclic systems is through reactions involving the ortho-ethyl group on the phenyl ring. The ethyl group could potentially be functionalized to introduce a second reactive site, which could then participate in an intramolecular cyclization with the thiol group, leading to the formation of benzothiophene (B83047) derivatives or other fused ring systems.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Route |

| Benzothiophene Derivatives | Functionalization of the ethyl group followed by intramolecular cyclization with the thiol. |

| Thiazole Derivatives | Reaction with α-haloketones or related compounds. |

| Tetrahydrothiopyranone Derivatives | Michael addition to α,β-unsaturated carbonyl compounds followed by cyclization. |

Precursor for Organosulfur Reagents

The thiol group of this compound can be readily converted into other sulfur-containing functional groups, making it a precursor for various organosulfur reagents. Oxidation of the thiol can yield disulfides, sulfinic acids, or sulfonic acids, each with its own characteristic reactivity and applications.

For example, mild oxidation would lead to the formation of bis(2-ethylphenyl)methyl disulfide. Disulfides are important in various fields, including biochemistry and materials science. Stronger oxidation would produce (2-Ethylphenyl)methanesulfonic acid, a strong acid that could be used as a catalyst or as a starting material for the synthesis of sulfonamides and sulfonate esters, which are classes of compounds with significant biological and chemical applications.

Furthermore, the thiol can act as a nucleophile in substitution reactions to form thioethers. These reactions are fundamental in organic synthesis for the creation of carbon-sulfur bonds.

Applications in Polymer Chemistry and Material Science

The unique properties of the thiol group also position this compound as a valuable component in the design and synthesis of polymers and advanced materials.

Use as a Chain Transfer Agent in Polymerization

In radical polymerization, thiols are widely used as chain transfer agents (CTAs) to control the molecular weight of the resulting polymers. The effectiveness of a CTA is determined by its chain transfer constant (Cs), which reflects the rate of hydrogen atom transfer from the thiol to the growing polymer radical relative to the rate of propagation.

The general mechanism involves the growing polymer radical abstracting the hydrogen atom from the thiol's S-H bond, thereby terminating that polymer chain and generating a new thiyl radical. This thiyl radical can then initiate a new polymer chain. This process leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight. While specific data for this compound is not available, the presence of the S-H bond suggests it would function as a chain transfer agent. The substitution on the phenyl ring could influence its reactivity and solubility in different polymerization media.

Table 2: Hypothetical Chain Transfer Parameters for this compound

| Monomer | Polymerization Type | Expected Effect on Molecular Weight |

| Styrene | Radical Polymerization | Decrease |

| Methyl Methacrylate | Radical Polymerization | Decrease |

| Acrylates | Radical Polymerization | Decrease |

Incorporation into Polymer Backbones for Functional Materials

This compound can be incorporated into polymer structures to impart specific functionalities. This can be achieved either by using a functionalized derivative of the thiol as a monomer in the polymerization process or by post-polymerization modification of a pre-existing polymer.

For instance, the thiol group could be reacted with a polymer containing electrophilic sites, such as epoxide or halide groups, to covalently attach the (2-ethylphenyl)methylthio moiety to the polymer backbone. The presence of the aromatic ring and the sulfur atom can enhance properties such as refractive index, thermal stability, and adhesion. The ethyl group on the phenyl ring could also be a site for further modification, allowing for the creation of multifunctional materials.

Development of Coordination Polymers with Thiol Ligands

The sulfur atom in the thiol group of this compound is a soft donor and can coordinate to various metal ions to form coordination polymers. These materials consist of metal centers linked by organic ligands, forming one-, two-, or three-dimensional networks. The structure and properties of the resulting coordination polymer are highly dependent on the coordination geometry of the metal ion and the nature of the organic ligand.

The (2-ethylphenyl) group would act as a bulky substituent, which could influence the packing of the coordination polymer and create specific voids or channels within the structure. This could be advantageous for applications in gas storage, catalysis, or sensing. The specific coordination behavior would depend on the metal ion used and the reaction conditions.

Advanced Material Design Incorporating Phenylmethanethiol Moieties

Following a comprehensive search of scientific literature and research databases, no specific studies or detailed research findings on the application of This compound in advanced material design were identified. The current body of scientific publications does not appear to contain information regarding the incorporation of this compound moieties into polymers, nanomaterials, surfaces, or other advanced materials.

While the broader class of compounds known as thiols, and more specifically aromatic thiols (phenylmethanethiols), are utilized in materials science for applications such as self-assembled monolayers, surface functionalization, and polymer synthesis, the specific research and data for this compound are not available in the reviewed sources. Consequently, detailed research findings and data tables for the advanced material design applications of this particular compound cannot be provided.

Further research and investigation would be necessary to explore the potential of this compound in this field and to generate the specific data required for a detailed discussion on its role in advanced material design.

Environmental Fate and Abiotic/biotic Transformations of 2 Ethylphenyl Methanethiol

Degradation Pathways in Environmental Compartments

Abiotic processes, including atmospheric oxidation, photolysis, and hydrolysis, are significant contributors to the transformation of (2-Ethylphenyl)methanethiol in the environment.

Once released into the atmosphere, this compound is subject to degradation by oxidative processes and photolysis. The primary atmospheric oxidants are hydroxyl radicals (OH•), nitrate (B79036) radicals (NO₃•), and ozone (O₃).

Nitrate radicals (NO₃•) are significant oxidants in the lower troposphere, especially during nighttime. nih.govnih.govcopernicus.org The reactivity of aromatic compounds with nitrate radicals is influenced by the nature of the functional groups on the aromatic ring. nih.gov For aromatic compounds, reactions with NO₃• in the gas and aqueous phases can be a significant degradation pathway, with atmospheric lifetimes potentially ranging from minutes to hours in the aqueous phase. nih.gov The reaction can proceed via hydrogen abstraction from the thiol group or addition to the aromatic ring.

Photolysis, the degradation of a compound by light, can also play a role in the atmospheric fate of aromatic thiols. The photochemical generation of benzenethiyl radicals from thiol precursors has been studied, and the process can be influenced by the presence of other atmospheric components like organic nitrates. researchgate.net The photochemistry under these conditions can be driven by the photolysis of co-pollutants to produce reactive species like nitrogen dioxide (NO₂), which then participates in the degradation of the thiol. researchgate.net

Table 1: Key Atmospheric Degradation Reactions for Aromatic Thiols

| Process | Reactant | General Products | Significance |

| Oxidation | Hydroxyl Radical (OH•) | Thiyl Radicals, Phenolic Compounds, Sulfur Oxides | Primary daytime degradation pathway. |

| Oxidation | Nitrate Radical (NO₃•) | Thiyl Radicals, Nitrated Aromatic Compounds | Important nighttime degradation pathway. nih.govnih.govcopernicus.org |

| Photolysis | UV Radiation | Thiyl Radicals | Direct degradation by sunlight, can initiate radical chain reactions. researchgate.net |

This table is illustrative and based on general reactions of aromatic compounds and thiols.

In aquatic environments, the fate of this compound is influenced by hydrolysis and photochemical transformations, often catalyzed by dissolved substances.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis for thiols and related compounds can be significantly influenced by pH. For instance, the hydrolysis of thioalkanoates is subject to acid-mediated, base-mediated, and pH-independent processes. nih.govresearchgate.net While specific hydrolysis data for this compound are not available, it is known that some thioesters can persist in water for extended periods under neutral pH conditions. nih.govresearchgate.net The hydrolysis of aromatic isothiocyanates is promoted by acidic conditions, leading to the formation of a thiocarbamic acid intermediate that rapidly decomposes. rsc.org Catalytic hydrolysis of both aliphatic and aromatic thiolates to their corresponding alcohols and phenols has also been demonstrated in the presence of metal complexes. acs.org

Indirect photochemical transformations are crucial for the degradation of thiols in sunlit surface waters. rsc.org These reactions are often mediated by dissolved organic matter (DOM) and can be a major removal process for thiols during the daytime. rsc.org The transformation rates are highly dependent on the physicochemical properties of the thiol, solution pH, salinity, and the presence of metal ions. rsc.org The presence of transition metal ions like Fe³⁺ can catalyze the aqueous phase reactions of organic compounds with sulfite, leading to the formation of various organosulfur compounds through radical mechanisms. nsf.govacs.org

In soil, the fate of this compound is determined by a combination of sorption, mobility, and degradation processes. Organosulfur compounds in soil exist in both organic and inorganic forms. usda.gov The organic forms, primarily as carbon-bonded sulfur (C-S linkages) and ester sulfates (C-O-S linkages), are largely immobile. usda.gov

This compound, being an aromatic thiol, would be classified as a carbon-bonded sulfur compound. Its mobility in soil is expected to be limited due to the potential for adsorption to soil organic matter. usda.govnih.gov The degradation of pesticides and other organic compounds in soil occurs through both abiotic processes, such as hydrolysis and photodegradation on the soil surface, and biotic processes mediated by soil microorganisms. researchgate.net The carbon-to-sulfur (C:S) and nitrogen-to-sulfur (N:S) ratios in the soil can influence whether sulfur is immobilized or mineralized by microbial activity. usda.gov The presence of organic amendments can affect the degradation rates, sometimes slowing them down due to increased sorption which can shield the compound from microbial attack.

Biotic Transformation and Biodegradation Studies

Microorganisms play a pivotal role in the degradation of organosulfur compounds, utilizing them as sources of carbon and sulfur through various metabolic pathways.

The microbial degradation of aromatic compounds is a key process for their removal from the environment. nih.govnih.gov Bacteria have evolved diverse catabolic pathways to break down these often persistent pollutants. nih.gov For organosulfur compounds like dibenzothiophene, a common component of petroleum, bacteria can oxidize the molecule, leading to ring cleavage and further degradation. dtic.mil

Both aerobic and anaerobic bacteria are capable of metabolizing organosulfur compounds. Under aerobic conditions, bacteria can utilize pathways that lead to the formation of sulfate. researchgate.net Anaerobic microbes are also crucial for the turnover of thiols in anoxic environments like sediments. nih.gov For example, the iron-reducing bacterium Geobacter sulfurreducens can control the production and turnover of low-molecular-mass thiols. nih.govdiva-portal.org Anaerobic bacteria have been found to contain novel thiols, suggesting that these compounds serve functions beyond protection against oxidative stress. asm.orgresearchgate.net The metabolism of sulfur-containing amino acids like cysteine can lead to the formation of various volatile thiols and disulfides in anaerobic bacteria such as Clostridioides difficile. frontiersin.org

Table 2: Microbial Genera Involved in Aromatic/Organosulfur Compound Degradation

| Genus | Metabolic Condition | Substrate Examples | Reference |

| Pseudomonas | Aerobic | Naphthalene, Ethanethiol | researchgate.netnih.gov |

| Beijerinckia | Aerobic | Dibenzothiophene, Biphenyl | dtic.mil |

| Geobacter | Anaerobic | Cysteine-related thiols | nih.govdiva-portal.org |

| Clostridium | Anaerobic | Cysteine, Methionine | frontiersin.org |

| Chlorobium | Anaerobic | N-methyl-bacillithiol | researchgate.net |

Specific enzymes are responsible for the biotransformation of thiols, modifying their structure and properties. These enzymatic reactions are key steps in the microbial metabolism of organosulfur compounds.

One important class of enzymes is the O-methyltransferases (OMTs) . While typically known for methylating hydroxyl groups, some plant-derived OMTs have been shown to catalyze the S-methylation of sulfhydryl groups on a variety of thiol substrates, including aromatic thiols like benzene (B151609) thiol and furfuryl thiol. d-nb.infonih.govresearchgate.nettudelft.nl This reaction converts the thiol into a thioether.

Peroxidases , such as horseradish peroxidase (HRP), can oxidize aromatic thiols. nih.gov These enzymes catalyze the formation of thiyl radicals from thiols like thiophenol. nih.gov The reactivity of different thiols with peroxidases can vary significantly, with aromatic thiols often being excellent electron donors for the enzyme's catalytic cycle. nih.govnih.gov Thiol peroxidases are a broad family of enzymes that reduce hydroperoxides using thiols. researchgate.net

In some yeasts, β-lyase enzymes are responsible for releasing volatile aromatic thiols from non-aromatic, cysteine-conjugated precursors. humle.semdpi.combrewersselect.co.uktwistbioscience.com This process of biotransformation is crucial in creating the characteristic aromas in some fermented beverages. humle.setwistbioscience.com Radical S-adenosyl-L-methionine (SAM) enzymes are another class of enzymes involved in the biosynthesis of thiol- and thioether-containing compounds in anaerobic pathways by inserting sulfur atoms into unreactive carbon centers. nih.gov